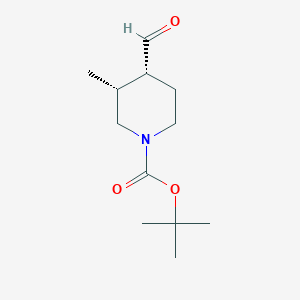

Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis” is a chemical compound. It is also known by other names such as "1-Boc-3-methylpiperidine-4-carbaldehyde;tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate;1-Piperidinecarboxylic acid, 4-formyl-3-methyl-, 1,1-dimethylethyl ester" .

Synthesis Analysis

Unfortunately, the specific synthesis process for “this compound” is not available in the search results . For a detailed synthesis analysis, it would be best to refer to scientific literature or databases that specialize in chemical synthesis.Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not available in the search results . For a detailed analysis of its chemical reactions, it would be best to refer to scientific literature or databases that specialize in chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully available in the search results . For a comprehensive analysis of its physical and chemical properties, it would be best to refer to scientific literature or databases that specialize in chemical properties.Applications De Recherche Scientifique

Stereoselective Synthesis

Stereoselective syntheses utilizing tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate and its derivatives are foundational in creating enantiopure compounds. Boev et al. (2015) illustrated the conversion of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives into cis isomers through selective reactions, showcasing the compound's utility in obtaining specific stereoisomers which are crucial in drug development due to their distinct biological activities (Boev, A. I. Moskalenko, S. Belopukhov, & N. M. Przheval’skii, 2015).

Synthesis of Anticancer Intermediates

Zhang et al. (2018) reported on the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as a significant intermediate for small molecule anticancer drugs. Their research highlights a rapid and high-yield synthetic method for this compound, underscoring its importance in the development of novel anticancer therapies (Zhang, K. Ye, Shan Xu, & Tongsheng Xu, 2018).

Building Blocks for Amino Acid Derivatives

Marin et al. (2004) demonstrated the preparation of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates as excellent building blocks for synthesizing cis- and trans-4-hydroxypipecolates and 4-hydroxylysine derivatives. This application is crucial for pharmaceutical research and development, offering pathways to diverse bioactive molecules (Marin, C. Didierjean, A. Aubry, J. Casimir, J. Briand, & G. Guichard, 2004).

Intermediates for Jak3 Inhibitor Synthesis

Chen Xin-zhi (2011) focused on synthesizing tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. This research underscores the compound's role in creating targeted therapies for immune disorders and cancers, offering an efficient approach to this valuable intermediate (Chen Xin-zhi, 2011).

Solvation Properties Study

Troganis et al. (2005) explored the solvation properties of N-substituted cis and trans amides, including tert-butylformamide, revealing significant enthalpy and entropy changes. Such studies are essential for understanding the physicochemical properties of potential pharmaceuticals and optimizing their formulation and delivery (Troganis, E. Sicilia, K. Barbarossou, I. Gerothanassis, & N. Russo, 2005).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with “Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis” are not available in the search results . For a detailed understanding of its safety and hazards, it would be best to refer to scientific literature or databases that specialize in chemical safety and hazards.

Orientations Futures

The future directions for the study or application of “Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis” are not available in the search results . For insights into potential future directions, it would be best to refer to scientific literature or databases that specialize in chemical research and development.

Propriétés

IUPAC Name |

tert-butyl (3R,4R)-4-formyl-3-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9-7-13(6-5-10(9)8-14)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVBIBPBUCVLHC-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1C=O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@H]1C=O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-methyl-1-phenylbenzimidazole-5-carboxylate](/img/structure/B2708823.png)

![2-[(4-methylphenyl)sulfonylamino]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2708824.png)

![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid](/img/structure/B2708826.png)

![(2R,3S,4R,5R,6S)-2-[[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[(3S,6S)-2-hydroxy-2-methyl-6-[(3R,9S,13S,14R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2708827.png)

![2-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2708833.png)

![1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2708838.png)

![3-{[7-(4-fluoroanilino)-5-methyl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2708843.png)